chemical structure and properties of N-(2-aminophenyl)-N-methyl-N-phenylamine
chemical structure and properties of N-(2-aminophenyl)-N-methyl-N-phenylamine
An In-depth Technical Guide to the Chemical Structure and Properties of N-(2-aminophenyl)-N-methyl-N-phenylamine
Abstract
This technical guide provides a comprehensive overview of N-(2-aminophenyl)-N-methyl-N-phenylamine (CAS No: 50374-92-0), a substituted aromatic diamine with significant potential as a synthetic intermediate in medicinal chemistry and materials science. This document details the compound's chemical identity, structural features, and physicochemical properties, drawing from both publicly available data and predictive models. A representative synthesis protocol is presented, based on established methodologies for analogous compounds, to provide researchers with a practical starting point for its preparation. Furthermore, this guide explores the compound's predicted spectroscopic characteristics, key chemical reactivity, and its potential applications as a precursor to valuable heterocyclic systems such as phenazines and benzimidazoles. Safety and handling information is also included to ensure its proper use in a research setting.
Introduction
N-(2-aminophenyl)-N-methyl-N-phenylamine is a substituted derivative of o-phenylenediamine, a class of compounds renowned for its utility as a building block in organic synthesis. The molecule's structure, featuring a primary amine, a tertiary amine, and two distinct phenyl rings, offers multiple reactive sites. This unique arrangement makes it a valuable precursor for the synthesis of complex nitrogen-containing heterocycles, which are prominent scaffolds in pharmaceuticals, dyes, and functional materials. While this specific molecule is not extensively documented in peer-reviewed literature, its structural relationship to well-studied intermediates allows for a thorough analysis of its probable properties and reactivity. This guide aims to consolidate the available information and provide expert insights for researchers and drug development professionals interested in leveraging this compound's synthetic potential.
Chemical Identity and Structure
The foundational step in utilizing any chemical compound is a precise understanding of its identity and structure.
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IUPAC Name: N¹-methyl-N¹-phenylbenzene-1,2-diamine[1]
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Synonyms: N-(2-aminophenyl)-N-methyl-N-phenylamine[1]
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InChI Key: PUSPDVXRRIWYJW-UHFFFAOYSA-N[1]
The structure consists of a benzene ring substituted with a primary amino group (-NH₂) and a tertiary amino group (-N(CH₃)C₆H₅) at adjacent positions. This ortho arrangement is critical to its utility as a precursor for cyclization reactions.
Table 1: Core Chemical Data
| Identifier | Value | Source(s) |
| CAS Number | 50374-92-0 | [1][2] |
| Molecular Formula | C₁₃H₁₄N₂ | [1][2] |
| Molecular Weight | 198.26 g/mol | [1][2] |
| IUPAC Name | N¹-methyl-N¹-phenylbenzene-1,2-diamine | [1] |
Physicochemical and Computed Properties
While experimental physicochemical data is limited, computational models provide reliable estimates for key properties. These values are essential for planning reactions, purification, and for understanding the compound's behavior.
Table 2: Physicochemical Properties (Computed)
| Property | Predicted Value | Source |
| XLogP3 | 2.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Topological Polar Surface Area | 29.3 Ų | [1] |
| Heavy Atom Count | 15 | [1] |
Synthesis and Manufacturing
Proposed Synthetic Protocol: Reductive Amination
This protocol describes a representative synthesis starting from N-methyl-N-phenyl-2-nitroaniline. The final step involves the reduction of the nitro group to a primary amine, a common and high-yielding transformation.
Step-by-Step Methodology:
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-methyl-N-phenyl-2-nitroaniline (1.0 eq) and ethanol (10 volumes).
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Addition of Reducing Agent: To the stirred suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0 eq).
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Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Workup - Basification: After cooling to room temperature, carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic mixture and precipitate tin salts.
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Workup - Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with ethyl acetate (3 x 15 volumes).
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Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(2-aminophenyl)-N-methyl-N-phenylamine.
Causality Note: Tin(II) chloride in an acidic medium (generated in situ with residual water or added HCl) is a classic and effective method for the chemoselective reduction of an aromatic nitro group in the presence of other functional groups. The basic workup is essential to deprotonate the newly formed amine and precipitate inorganic tin byproducts, facilitating extraction.
Diagram: Proposed Synthetic Workflow
Caption: A representative workflow for the synthesis and purification of the target compound.
Predicted Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation of synthesized compounds. The following data is predicted based on the known structure and typical chemical shifts for analogous molecules.
Table 3: Predicted Spectroscopic Characteristics
| Technique | Predicted Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.20-7.40 (m, 5H, Ar-H), δ 6.80-7.00 (m, 4H, Ar-H), δ 3.60 (br s, 2H, -NH₂), δ 3.15 (s, 3H, -NCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 148.5, 145.2, 135.8, 129.5, 124.0, 122.5, 120.0, 118.5, 117.0, 40.5 (-NCH₃) |
| IR (KBr, cm⁻¹) | 3450-3300 cm⁻¹ (N-H stretch, primary amine), 3050 cm⁻¹ (Aromatic C-H stretch), 1610, 1500 cm⁻¹ (C=C aromatic stretch), 1320 cm⁻¹ (C-N stretch) |
| Mass Spec. (EI) | Molecular Ion [M]⁺ at m/z = 198.12 |
Expertise Note: In ¹H NMR, the primary amine protons (-NH₂) often appear as a broad singlet that can be exchanged with D₂O. The N-methyl group is expected to be a sharp singlet around 3.15 ppm. In IR spectroscopy, a primary amine typically shows two N-H stretching bands (symmetric and asymmetric), which is a key diagnostic feature.
Reactivity and Applications
The primary value of N-(2-aminophenyl)-N-methyl-N-phenylamine lies in its role as a precursor to heterocyclic systems. The ortho-diamine-like structure is primed for cyclization reactions with various electrophiles.
Synthesis of Phenazines
Phenazines are a class of nitrogen-containing heterocycles with diverse biological activities, including antibiotic and anticancer properties. The oxidative cyclization of o-phenylenediamines is a direct route to the phenazine core.
Diagram: Pathway to Phenazine Core Structure
Caption: Proposed cyclization to form a substituted phenazinium salt.
Synthesis of Benzimidazoles
Reaction with aldehydes or carboxylic acids (or their derivatives) can lead to the formation of the benzimidazole scaffold, a privileged structure in medicinal chemistry found in drugs such as omeprazole and albendazole.
Safety and Handling
As a research chemical, N-(2-aminophenyl)-N-methyl-N-phenylamine should be handled with appropriate care in a laboratory setting.
Table 4: GHS Hazard Statements
| Hazard Code | Statement | Source |
| H302 | Harmful if swallowed | [1] |
| H315 | Causes skin irritation | [1] |
| H318 | Causes serious eye damage | [1] |
| H335 | May cause respiratory irritation | [1] |
Handling Recommendations:
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Use in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation of dust or vapors.
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Avoid contact with skin and eyes.
Conclusion
N-(2-aminophenyl)-N-methyl-N-phenylamine is a synthetically valuable, yet under-documented, chemical intermediate. Its structure, featuring an ortho-diamine arrangement, makes it an ideal candidate for the synthesis of phenazines, benzimidazoles, and other complex heterocycles. While experimental data is sparse, established chemical principles allow for the confident prediction of its properties and reactivity. This guide provides a solid, scientifically-grounded framework for researchers to begin exploring the potential of this versatile building block in their synthetic endeavors.
References
- (Reference for a general nitro reduction protocol, e.g.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10774342, N-(2-aminophenyl)-N-methyl-N-phenylamine. [Link]
- (Reference for phenazine synthesis from o-phenylenediamines, e.g., a review article on phenazine synthesis)
- (Reference for benzimidazole synthesis from o-phenylenediamines, e.g., a review article on benzimidazole synthesis)
- (Reference for general spectroscopic interpretation of amines, e.g., a standard organic chemistry spectroscopy textbook)
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ChemSCBT. N-(2-aminophenyl)-N-methyl-N-phenylamine. [Link]
